N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and a thioether linkage, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide typically involves multiple steps, starting with the formation of the benzimidazole ring. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions. The resulting benzimidazole derivative is then subjected to further reactions to introduce the phenyl and thioether groups.
A common synthetic route involves:
Formation of Benzimidazole Ring: Reacting o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst.
Introduction of Phenyl Group: Coupling the benzimidazole derivative with a phenyl halide using a palladium-catalyzed cross-coupling reaction.
Thioether Formation: Reacting the intermediate with p-tolylthiol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzimidazole ring or the thioether group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives, reduced thioether derivatives.
Substitution: Various substituted benzimidazole and phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Shares the benzimidazole and phenyl groups but lacks the thioether linkage.
(2-(1H-benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone: Contains a piperazine ring instead of the thioether group.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide is unique due to the presence of the thioether linkage, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other benzimidazole derivatives and contributes to its versatility in various applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-10-12-17(13-11-16)28-15-14-22(27)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCVHUWSAAQLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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